Cas no 72518-16-2 (3-Bromo-2-fluoro-5-methylbenzoic acid)

3-Bromo-2-fluoro-5-methylbenzoic acid is a halogenated benzoic acid derivative featuring bromine and fluorine substituents at the 3- and 2-positions, respectively, along with a methyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions, enabling efficient derivatization. The methyl group further contributes to steric and electronic modulation, making it valuable for structure-activity studies. Its well-defined molecular structure ensures consistent performance in synthetic routes, while its high purity and stability support reliable use in research and industrial processes.
3-Bromo-2-fluoro-5-methylbenzoic acid structure
72518-16-2 structure
商品名:3-Bromo-2-fluoro-5-methylbenzoic acid
CAS番号:72518-16-2
MF:C8H6BrFO2
メガワット:233.0344
MDL:MFCD00506954
CID:2122955
PubChem ID:12513471

3-Bromo-2-fluoro-5-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-bromo-2-fluoro-5-methylbenzoic acid
    • JFAQBRSYTNDGBL-UHFFFAOYSA-N
    • Benzoicacid,3-bromo-2-fluoro-5-methyl-
    • 3-bromo-2-fluoro-5-methyl-benzoic acid
    • AK178653
    • Z2689172065
    • 3-Bromo-2-fluoro-5-methylbenzoic acid
    • MDL: MFCD00506954
    • インチ: 1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
    • InChIKey: JFAQBRSYTNDGBL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=C(C(=O)O[H])C([H])=C(C([H])([H])[H])C=1[H])F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 186
  • トポロジー分子極性表面積: 37.3

3-Bromo-2-fluoro-5-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-315984-1.0g
3-bromo-2-fluoro-5-methylbenzoic acid
72518-16-2 95.0%
1.0g
$19.0 2025-02-20
Enamine
EN300-315984-5.0g
3-bromo-2-fluoro-5-methylbenzoic acid
72518-16-2 95.0%
5.0g
$60.0 2025-02-20
Enamine
EN300-315984-0.5g
3-bromo-2-fluoro-5-methylbenzoic acid
72518-16-2 95.0%
0.5g
$19.0 2025-02-20
Enamine
EN300-315984-0.1g
3-bromo-2-fluoro-5-methylbenzoic acid
72518-16-2 95.0%
0.1g
$19.0 2025-02-20
Enamine
EN300-315984-0.05g
3-bromo-2-fluoro-5-methylbenzoic acid
72518-16-2 95.0%
0.05g
$19.0 2025-02-20
eNovation Chemicals LLC
Y1316675-10G
3-bromo-2-fluoro-5-methylbenzoic acid
72518-16-2 97%
10g
$305 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0720-10G
3-bromo-2-fluoro-5-methylbenzoic acid
72518-16-2 95%
10g
¥ 1,623.00 2023-03-14
Enamine
EN300-315984-2.5g
3-bromo-2-fluoro-5-methylbenzoic acid
72518-16-2 95.0%
2.5g
$33.0 2025-02-20
Alichem
A019102624-5g
3-Bromo-2-fluoro-5-methylbenzoic acid
72518-16-2 95%
5g
$151.47 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZP522-5g
3-Bromo-2-fluoro-5-methylbenzoic acid
72518-16-2 95+%
5g
1242.0CNY 2021-07-17

3-Bromo-2-fluoro-5-methylbenzoic acid 関連文献

3-Bromo-2-fluoro-5-methylbenzoic acidに関する追加情報

3-Bromo-2-fluoro-5-methylbenzoic Acid (CAS No. 72518-16-2): Properties, Applications, and Market Insights

3-Bromo-2-fluoro-5-methylbenzoic acid (CAS No. 72518-16-2) is a halogenated benzoic acid derivative with significant importance in pharmaceutical and agrochemical research. This compound, characterized by its bromine and fluorine substituents, has garnered attention due to its versatile applications in organic synthesis and drug development. Researchers and industries are increasingly exploring its potential, especially in the context of small molecule drug discovery and crop protection chemicals.

The molecular structure of 3-Bromo-2-fluoro-5-methylbenzoic acid features a benzoic acid core with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position. This unique arrangement contributes to its distinct chemical properties, including moderate acidity (pKa ~4.2) and enhanced lipophilicity compared to non-halogenated analogs. The compound typically appears as a white to off-white crystalline powder with a melting point range of 145-148°C, making it stable under standard laboratory conditions.

In pharmaceutical applications, 3-Bromo-2-fluoro-5-methylbenzoic acid CAS 72518-16-2 serves as a valuable building block for active pharmaceutical ingredients (APIs). Its halogenated structure makes it particularly useful in the development of kinase inhibitors and antibacterial agents, addressing current healthcare challenges like antibiotic resistance. The presence of both bromine and fluorine allows for selective functionalization through cross-coupling reactions, a feature highly valued in modern medicinal chemistry.

The agrochemical industry utilizes 3-Bromo-2-fluoro-5-methyl benzoic acid as an intermediate in synthesizing novel pesticides and herbicides. With growing global demand for sustainable agriculture solutions, this compound's role in developing environmentally friendly crop protection agents has become increasingly prominent. Its structural features contribute to improved bioavailability and target specificity in agricultural formulations.

Recent market trends show rising demand for halogenated benzoic acid derivatives, with 72518-16-2 experiencing steady growth in procurement inquiries. The compound's availability from specialized chemical suppliers has expanded, with purity grades ranging from 95% to 99% for different application needs. Current pricing trends reflect its niche status, typically commanding premium values compared to simpler benzoic acid derivatives.

Synthetic approaches to 3-Bromo-2-fluoro-5-methylbenzoic acid typically involve multi-step sequences starting from commercially available precursors. Common routes include the bromination of 2-fluoro-5-methylbenzoic acid or the carboxylation of pre-halogenated toluene derivatives. Process optimization research continues to focus on improving yields and reducing environmental impact, aligning with the green chemistry principles that dominate current chemical manufacturing priorities.

Analytical characterization of CAS 72518-16-2 employs standard techniques including HPLC, NMR spectroscopy (particularly 19F NMR for fluorine detection), and mass spectrometry. These methods ensure proper identification and purity assessment, critical for research and industrial applications where consistency is paramount. The compound's distinct 1H NMR fingerprint (typically showing aromatic protons at δ 7.2-8.0 ppm) serves as a reliable quality control marker.

Storage and handling recommendations for 3-Bromo-2-fluoro-5-methylbenzoic acid emphasize protection from moisture and light, with ideal storage conditions in airtight containers at room temperature. While not classified as highly hazardous, standard laboratory precautions including proper ventilation and personal protective equipment are advised during handling, consistent with general chemical safety protocols.

Future research directions for 72518-16-2 include exploration of its potential in material science applications, particularly in the development of specialty polymers and liquid crystal materials. The compound's ability to participate in various coupling reactions makes it attractive for creating novel functional materials with tailored electronic or optical properties.

Environmental considerations regarding 3-Bromo-2-fluoro-5-methylbenzoic acid focus on its biodegradation pathways and potential ecological impacts. Recent studies have investigated its persistence in aqueous systems and soil, with findings suggesting moderate environmental stability that warrants proper disposal methods. These aspects align with growing regulatory emphasis on chemical sustainability across industries.

The competitive landscape for CAS 72518-16-2 features several established chemical suppliers specializing in halogenated aromatic compounds. Market differentiation strategies increasingly emphasize not just product quality but also supply chain reliability and technical support services, reflecting the compound's importance in critical research and development projects.

Intellectual property related to 3-Bromo-2-fluoro-5-methylbenzoic acid primarily exists in the form of process patents for its synthesis and application patents covering its use in specific pharmaceutical or agrochemical formulations. Freedom-to-operate analyses are recommended when considering commercial applications, especially in highly regulated sectors like pharmaceutical development.

Quality control standards for 72518-16-2 continue to evolve, with current specifications typically requiring ≥98% purity by HPLC for most research applications. Advanced applications in drug discovery may demand even higher purity levels (≥99%) with stringent limits on specific impurities. These standards reflect the compound's growing importance in precision chemical applications.

In conclusion, 3-Bromo-2-fluoro-5-methylbenzoic acid (CAS No. 72518-16-2) represents a versatile and valuable chemical building block with expanding applications across multiple industries. Its unique combination of halogen substituents and carboxylic acid functionality ensures continued relevance in organic synthesis and materials science. As research into halogenated compounds advances, this particular derivative is poised to maintain its position as an important tool for chemists and researchers worldwide.

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Amadis Chemical Company Limited
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清らかである:99%/99%
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価格 ($):214.0/856.0